molecular formula C20H24ClNO B044488 1-[2-[(R)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine CAS No. 132301-91-8

1-[2-[(R)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine

Cat. No. B044488
M. Wt: 329.9 g/mol
InChI Key: FLNXBVJLPJNOSI-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[2-[®-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine” is a complex organic compound . It belongs to the family of heterocyclic amines, which are structural components of many pharmaceuticals and alkaloids .


Synthesis Analysis

The synthesis of similar compounds often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “1-[2-[®-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine” is likely to be complex due to the presence of multiple functional groups. It contains a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The compound also contains a phenylmethoxy group and a chlorophenyl group .


Chemical Reactions Analysis

The chemical reactions involving “1-[2-[®-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine” are likely to be diverse and complex, given the presence of multiple functional groups in its structure. Piperidine derivatives are known to participate in a wide range of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .


Physical And Chemical Properties Analysis

Piperidine, a core structure in “1-[2-[®-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine”, is a clear, colorless liquid that is miscible with water and many organic solvents . The presence of additional functional groups in “1-[2-[®-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine” would likely alter these properties.

Safety And Hazards

While specific safety and hazard data for “1-[2-[®-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine” are not available, piperidine is known to be a corrosive substance that can cause severe burns and eye damage. It is also harmful if swallowed, toxic in contact with skin or if inhaled .

properties

IUPAC Name

1-[2-[(R)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22/h1,3-4,7-12,20H,2,5-6,13-16H2/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNXBVJLPJNOSI-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)CCO[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201202219
Record name 1-[2-[(R)-(4-Chlorophenyl)phenylmethoxy]ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201202219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-[(R)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine

CAS RN

132301-91-8
Record name 1-[2-[(R)-(4-Chlorophenyl)phenylmethoxy]ethyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132301-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-[(R)-(4-Chlorophenyl)phenylmethoxy]ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201202219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.